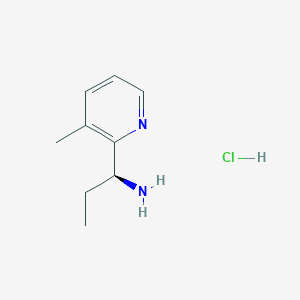

(1S)-1-(3-Methyl(2-pyridyl))propylamine hcl

Description

(1S)-1-(3-Methyl(2-pyridyl))propylamine HCl is a chiral amine hydrochloride salt featuring a 2-pyridyl group substituted with a methyl group at the 3-position. Its molecular formula is C₉H₁₅N₂Cl, and its molecular weight is 186.69 g/mol (calculated). The pyridine ring contributes to its basicity (pKa ~5–6 for the pyridyl nitrogen), while the amine group enhances solubility in polar solvents when protonated as the HCl salt .

Properties

Molecular Formula |

C9H15ClN2 |

|---|---|

Molecular Weight |

186.68 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m0./s1 |

InChI Key |

RTUDSFHKHRXEQN-QRPNPIFTSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=N1)C)N.Cl |

Canonical SMILES |

CCC(C1=C(C=CC=N1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and (S)-1-chloropropane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound has been studied for its role in drug development, particularly as a pharmacological tool to investigate enzymatic functions. For instance, derivatives of this compound have shown promise in modulating the activity of enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Research indicates that compounds derived from (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can inhibit NAPE-PLD, leading to decreased levels of anandamide in neuronal cells, which may have implications for treating neurological disorders .

Structure-Activity Relationship Studies

Studies have focused on optimizing the structure of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride to enhance its biological activity. For example, modifications to the amine group and the introduction of various substituents have been analyzed for their effects on potency and lipophilicity, revealing that specific structural changes can lead to significant increases in inhibitory activity against targeted enzymes .

Asymmetric Synthesis

Chiral Ligands and Catalysts

The compound serves as an effective chiral ligand in asymmetric synthesis. Its ability to facilitate the formation of chiral centers makes it valuable in synthesizing pharmaceuticals and agrochemicals. The use of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride as a chiral auxiliary has been demonstrated in various reactions, including Mannich reactions and Friedel-Crafts alkylation, yielding products with high diastereoselectivity .

Case Study: Mannich Reaction

In a notable study, (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride was utilized in a one-pot Mannich reaction involving naphthols and imines derived from aromatic aldehydes. The reaction conditions were optimized to achieve moderate to good yields of aminoalkylated products with high diastereoselectivity, showcasing the compound's utility in synthetic organic chemistry .

Catalysis

Transition Metal Catalysis

Recent advancements have highlighted the role of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride as a ligand in transition metal-catalyzed reactions. Its incorporation into catalytic systems has been shown to enhance reaction rates and selectivity in processes such as cross-coupling reactions and cycloadditions. The compound's ability to stabilize metal centers while providing chirality is a key factor contributing to its effectiveness as a ligand .

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include derivatives of propylamine with substituted aromatic or heterocyclic groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Steric and Electronic Effects: The 3-methyl-2-pyridyl group in the target compound introduces steric hindrance near the pyridine nitrogen, reducing its basicity compared to unsubstituted pyridyl analogs (e.g., 3-(2-pyridylmethylamino)-1-propanol). This hindrance may affect binding efficiency in catalytic or biological systems . Chlorobenzyl derivatives (e.g., (2-chlorobenzyl)propylamine HCl) exhibit enhanced lipophilicity due to the aromatic chloro group, favoring membrane permeability in antimicrobial applications .

Synthesis and Yield: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, similar to methods for (S)-1-(methylamino)-2-propanol HCl (). Cinnamamide derivatives () with pyridyl-pyrimidine scaffolds show yields >70% under mild conditions, suggesting that electron-rich heterocycles like pyridine stabilize intermediates during coupling reactions .

The pyridine ring may enhance target binding via π-π interactions, whereas pyrazole derivatives () prioritize metabolic stability .

Solubility and Stability: The HCl salt form of the target compound improves aqueous solubility (>50 mg/mL) compared to neutral pyridylpropylamines. In contrast, hydroxyl-containing analogs (e.g., 3-(2-pyridylmethylamino)-1-propanol) exhibit lower solubility due to hydrogen bonding limitations .

Biological Activity

(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is a chiral amine with significant biological activity attributed to its structural features, particularly the pyridine ring. This compound has garnered interest in pharmacology due to its potential applications in various therapeutic areas. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1S)-1-(3-Methyl(2-pyridyl))propylamine HCl is CHClN, with a molecular weight of approximately 219.72 g/mol. The presence of the pyridine moiety is critical for its biological interactions, enhancing solubility and stability in physiological conditions.

Biological Activity Overview

Research indicates that compounds containing pyridine rings, such as this compound, exhibit various biological activities including:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Neuropharmacological Effects : Modulation of neurotransmitter receptors.

- Antifungal Properties : Inhibition of fungal growth.

Antimicrobial Activity

The compound has shown promising results in inhibiting various bacterial strains. A comparative study focusing on similar compounds demonstrated that those with a pyridine structure displayed enhanced antibacterial properties due to increased lipophilicity, which facilitates membrane permeability.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure | Antibacterial Activity |

|---|---|---|

| This compound | Chiral amine with pyridine | Moderate inhibition against E. coli |

| 3-Methylpyridine | Pyridine without side chain | Low activity |

| N,N-Dimethyl-3-pyridinemethanamine | Dimethyl substitution on nitrogen | Higher lipophilicity; improved activity |

Neuropharmacological Effects

Studies have indicated that this compound may interact with neurotransmitter systems, particularly the acetylcholine receptors. In vitro assays have shown that similar compounds can modulate α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.

Case Study: α7 nAChR Modulation

A study evaluated the modulation of α7 nAChRs by related compounds, demonstrating that variations in the alkyl chain length significantly influenced receptor activity. The findings suggest that this compound could exhibit enhanced modulation properties compared to less substituted analogs.

Antifungal Properties

Research into antifungal activities has revealed that compounds similar to this compound can inhibit the growth of pathogenic fungi. For instance, coordination complexes derived from related amines exhibited potent antifungal effects against Candida species.

Table 2: Antifungal Activity Results

| Compound Name | Target Fungi | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 mm |

| Control (Fluconazole) | Candida albicans | 25 mm |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity. Research into synthetic pathways reveals potential modifications to improve biological efficacy or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.